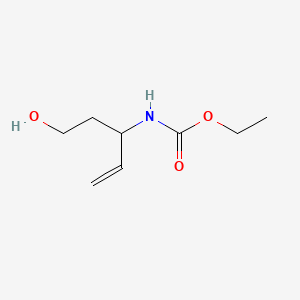
1,3-Propanediamine-2,2-D2 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediamine-2,2-D2 dihydrochloride is a deuterium-labeled compound, which means that two hydrogen atoms in the molecule are replaced by deuterium. This compound is used in various scientific research applications due to its unique properties. The molecular formula of 1,3-Propanediamine-2,2-D2 dihydrochloride is C3H10D2Cl2N2, and it has a molecular weight of 149.06 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine-2,2-D2 dihydrochloride involves the deuteration of 1,3-propanediamine. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction typically requires a catalyst such as palladium on carbon and is carried out under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of 1,3-Propanediamine-2,2-D2 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient deuteration of 1,3-propanediamine. The product is then purified through crystallization or distillation to obtain high-purity 1,3-Propanediamine-2,2-D2 dihydrochloride .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediamine-2,2-D2 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, alkoxides, and amines are commonly used.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Propanediamine-2,2-D2 dihydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: It is used in metabolic studies to trace biochemical pathways and understand the metabolism of amines.
Medicine: The compound is used in drug development and pharmacokinetic studies to understand the behavior of amine-containing drugs in the body.
Industry: It is used as a building block in the synthesis of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediamine-2,2-D2 dihydrochloride involves its interaction with biological molecules and enzymes. The deuterium atoms in the compound can affect the rate of biochemical reactions, providing insights into reaction mechanisms and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, allowing researchers to study enzyme kinetics and function.
Comparación Con Compuestos Similares
1,3-Propanediamine-2,2-D2 dihydrochloride is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
1,3-Propanediamine: The non-deuterated form of the compound, used in similar applications but without the benefits of deuterium labeling.
1,3-Diaminopropane dihydrochloride: Another similar compound used in various chemical and biological studies.
The deuterium labeling in 1,3-Propanediamine-2,2-D2 dihydrochloride provides unique advantages in research, such as improved stability and the ability to trace biochemical pathways more effectively.
Propiedades
Fórmula molecular |
C3H12Cl2N2 |
|---|---|
Peso molecular |
149.06 g/mol |
Nombre IUPAC |
2,2-dideuteriopropane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C3H10N2.2ClH/c4-2-1-3-5;;/h1-5H2;2*1H/i1D2;; |
Clave InChI |
HYOCSVGEQMCOGE-SRTIKVJZSA-N |
SMILES isomérico |
[2H]C([2H])(CN)CN.Cl.Cl |
SMILES canónico |
C(CN)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



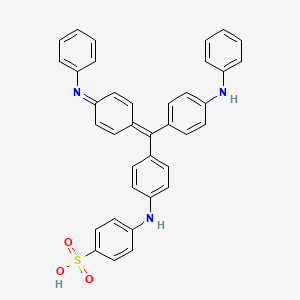
![1-Methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B13830395.png)
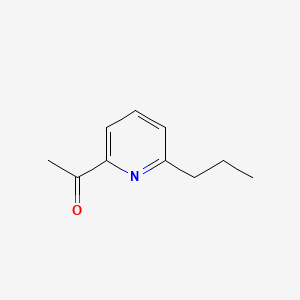
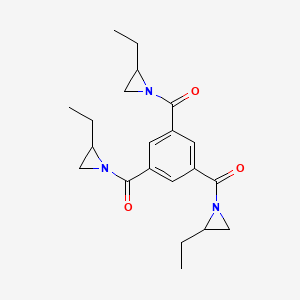
![1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone](/img/structure/B13830420.png)
![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B13830426.png)
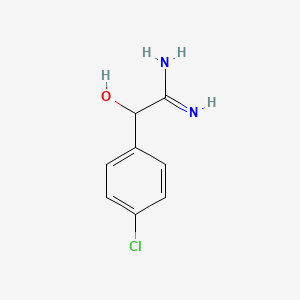
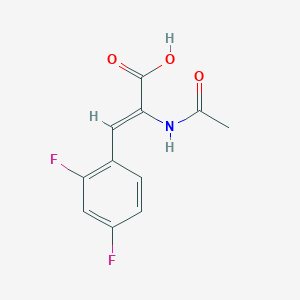
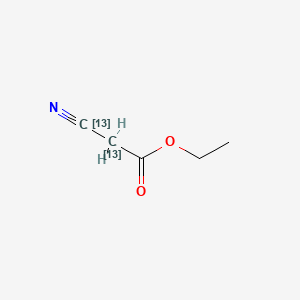
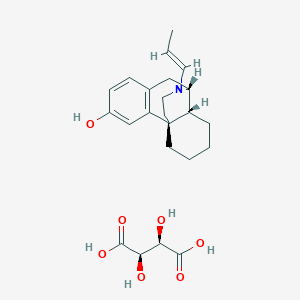
![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)
